![molecular formula C8H18N2O2S B13182807 N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)
N-[(Azepan-2-yl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Azepan-2-yl)methyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a methanesulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]methanesulfonamide typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
Reactants: Azepane, Methanesulfonyl chloride, Triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Azepan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Wissenschaftliche Forschungsanwendungen
N-[(Azepan-2-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(Azepan-2-yl)methyl]methanesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Azepan-1-yl)methyl]methanesulfonamide
- N-[(Hexamethylenimino)methyl]methanesulfonamide
- N-[(Piperidin-1-yl)methyl]methanesulfonamide
Uniqueness
N-[(Azepan-2-yl)methyl]methanesulfonamide is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties. This makes it distinct from other sulfonamides with different ring structures, such as piperidine or hexamethyleneimine derivatives. The azepane ring can influence the compound’s binding affinity to bacterial enzymes and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C8H18N2O2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
N-(azepan-2-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-8-5-3-2-4-6-9-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
DGTIVKAUCDCHKD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NCC1CCCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


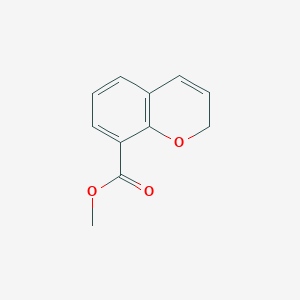
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)


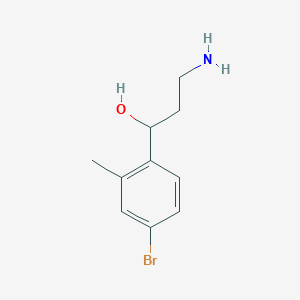
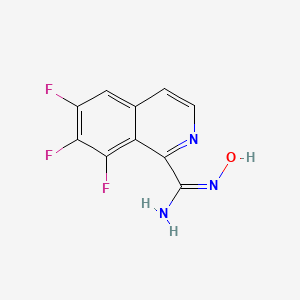
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)

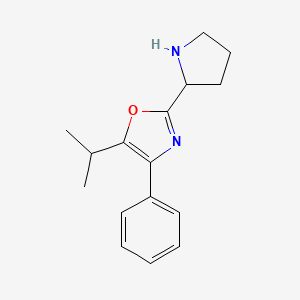
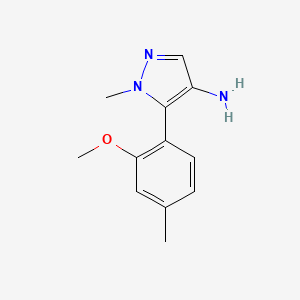
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)

![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
